



Application Notes: Cysteine-Specific Labeling with ATTO 465 Maleimide

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Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B15556988	Get Quote

Introduction

The selective modification of proteins and other biomolecules is a cornerstone of modern biochemical and pharmaceutical research. Cysteine-specific labeling is a widely employed strategy due to the unique reactivity of the thiol group in the amino acid cysteine.[1][2][3] The maleimide functional group is a highly specific electrophile that readily and selectively reacts with the sulfhydryl (thiol) group of cysteine residues under mild conditions, forming a stable thioether bond.[1][3][4] This high specificity allows for the precise attachment of probes, such as fluorescent dyes, to a protein of interest, often at a pre-determined site introduced via site-directed mutagenesis.[2]

ATTO 465 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and significant Stokes shift.[5][6] These properties make it an excellent choice for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[5] The maleimide derivative of ATTO 465 allows for the covalent attachment of this fluorophore to cysteine residues, enabling researchers to visualize, track, and quantify proteins and other thiol-containing molecules.

Principle of the Reaction

The labeling reaction involves the nucleophilic addition of the thiol group from a cysteine residue to the carbon-carbon double bond of the maleimide ring of **ATTO 465 maleimide**. This reaction is most efficient at a pH range of 7.0-7.5, where the thiol group is sufficiently deprotonated to be nucleophilic, while primary amines (like lysine side chains) are



predominantly protonated and thus less reactive.[1][7][8] It is crucial to prevent the oxidation of free thiols to disulfide bonds, which are unreactive with maleimides.[1][2][4] This is typically achieved by pre-treating the protein with a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[1][2][7]

Quantitative Data

The following table summarizes the key quantitative properties of **ATTO 465 maleimid**e.

Property	Value	Reference
Excitation Maximum (λex)	453 nm	[5][6]
Emission Maximum (λem)	506 nm	[5][9]
Molar Extinction Coefficient (εmax)	7.5 x 10^4 M-1 cm-1	[5][6]
Fluorescence Quantum Yield (ηfl)	75%	[5][6]
Fluorescence Lifetime (τfl)	5.0 ns	[5][6]
Molecular Weight (MW)	518 g/mol	[5][6]
Correction Factor (CF260)	1.09	[5]
Correction Factor (CF280)	0.48	[5]

Experimental Protocols

1. Preparation of Reagents

Labeling Buffer: Prepare a suitable buffer with a pH between 7.0 and 7.5. Common choices include Phosphate-Buffered Saline (PBS), Tris, or HEPES.[1][7][10] It is critical that the buffer is free of thiols. Degas the buffer by applying a vacuum for several minutes or by bubbling with an inert gas (e.g., nitrogen or argon) to minimize oxidation of the protein's thiol groups.[1][7][10]

Methodological & Application





- Protein Solution: Dissolve the protein to be labeled in the degassed labeling buffer at a concentration of 1-10 mg/mL.[1][7][10]
- Reducing Agent (if necessary): If the protein contains disulfide bonds that need to be
 reduced to free cysteines, add a 10-100 fold molar excess of TCEP to the protein solution
 and incubate for 20-30 minutes at room temperature.[1][7][10] If DTT is used, it must be
 removed by dialysis or a desalting column prior to adding the maleimide dye, as it will
 compete for reaction.[7]
- ATTO 465 Maleimide Stock Solution: Immediately before use, dissolve the ATTO 465 maleimide in anhydrous and amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 1-10 mg/mL.[1][5][7]

2. Labeling Reaction

- Add the **ATTO 465 maleimid**e stock solution to the protein solution. A 10-20 fold molar excess of the dye over the protein is recommended as a starting point, though the optimal ratio may need to be determined empirically.[7][11]
- Mix the reaction gently and protect it from light.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C.[7]
- 3. Purification of the Labeled Protein

After the incubation period, it is essential to remove the unreacted dye.[11] Several methods can be used for purification:

- Gel Filtration Chromatography: This is a common and effective method. Use a resin with an appropriate molecular weight cutoff (e.g., Sephadex G-25) to separate the larger labeled protein from the smaller, unreacted dye molecules.[11][12]
- Dialysis: This method is suitable for water-soluble dyes but may be less efficient for removing dye that has precipitated.[1][11]
- High-Performance Liquid Chromatography (HPLC) or Fast Protein Liquid Chromatography (FPLC): These techniques offer high-resolution separation and are suitable for obtaining



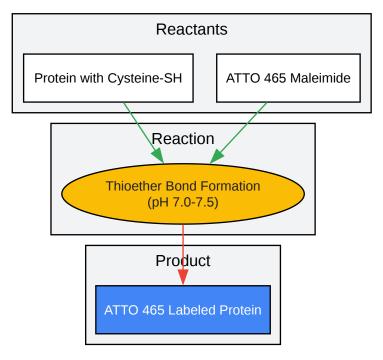
highly pure conjugates.[10][11]

4. Storage of the Conjugate

For short-term storage (up to one week), keep the purified protein-dye conjugate at 2-8°C in the dark.[11] For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a microbial inhibitor such as sodium azide (0.01-0.03%).[11] Alternatively, the conjugate can be stored in 50% glycerol at -20°C for up to a year.[11]

Diagrams

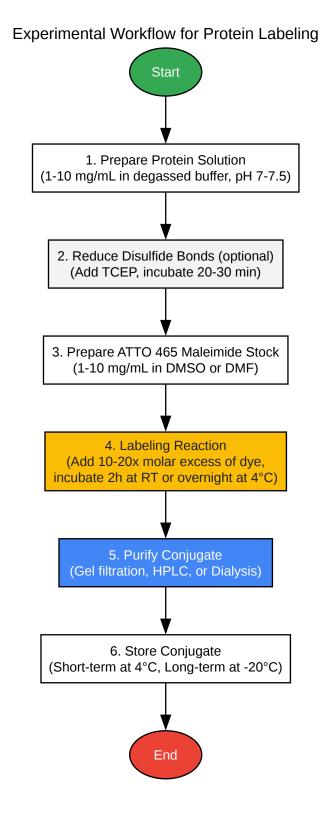
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Caption: Reaction mechanism of cysteine-specific labeling.





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Caption: Step-by-step experimental workflow.



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